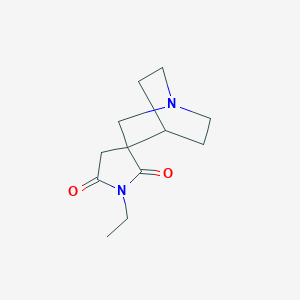![molecular formula C18H19N3S B373942 N-(6,11-dihydrodibenzo[b,e]thiepin-11-ylmethyl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine](/img/structure/B373942.png)
N-(6,11-dihydrodibenzo[b,e]thiepin-11-ylmethyl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound known for its unique structure and properties. It is a solid, colorless or slightly yellow crystal at room temperature, and it is easily soluble in organic solvents but has low solubility in water. This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and dyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 6,11-dihydrobenzocbenzothiepin-11-ylmethyl chloride with 4,5-dihydro-1H-imidazol-2-amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted imidazole derivatives
Aplicaciones Científicas De Investigación
N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 6,11-dihydrobenzocbenzothiepin-11-ylmethyl chloride
- 4,5-dihydro-1H-imidazol-2-amine
- N-(6,11-dihydrobenzocbenzothiepin-11-yl)-N’,N’-diethylpropane-1,3-diamine
- N-(6,11-dihydrobenzo cbenzothiepin-11-yl)-2-morpholin-4-ylacetamide
Uniqueness
N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H19N3S |
|---|---|
Peso molecular |
309.4g/mol |
Nombre IUPAC |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C18H19N3S/c1-2-6-14-13(5-1)12-22-17-8-4-3-7-15(17)16(14)11-21-18-19-9-10-20-18/h1-8,16H,9-12H2,(H2,19,20,21) |
Clave InChI |
JEYSLXJFCSUUGI-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NCC2C3=CC=CC=C3CSC4=CC=CC=C24 |
SMILES canónico |
C1CN=C(N1)NCC2C3=CC=CC=C3CSC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 11H-dibenzo[b,f][1,4]oxathiepine-11-carboxylate](/img/structure/B373859.png)
![5H-dibenzo[b,g][1,4]thiazocin-6(7H)-one 5H-dibenzo[b,g][1,4]thiazocin-6(7H)-ylidenehydrazone](/img/structure/B373860.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B373861.png)
![N-{2-[(4-bromophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373865.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B373866.png)
![2-[(2-bromophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B373867.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B373870.png)
![8-(isobutylsulfanyl)dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B373873.png)
![2-[(2,5-Dimethoxyphenyl)sulfanyl]benzoic acid](/img/structure/B373874.png)
![8-Chlorodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B373875.png)
![2-[4-(3-Pyridinylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B373876.png)
![2-(2-dibenzo[b,e]thiepin-11(6H)-ylideneethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B373879.png)

![1-Amino-4-[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]phenyl]anilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B373883.png)
